6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide

CYP inhibition drug metabolism hepatic microsomes

Analytical labs face delays when non-pharmacopeial impurity standards lack structural fidelity, risking ANDA rejection. Chlordiazepoxide EP Impurity B (CAS 5958-24-7) is the official EP reference standard for quantifying this specific impurity in chlordiazepoxide API and finished dosage forms. • Enables ICH Q3A/Q3B-compliant impurity profiling; supplied with full characterization data for immediate HPLC/GC method validation. • Also serves as a critical intermediate for chlordiazepoxide and diazepam synthesis via the reactive 2-chloromethyl handle-irreplaceable in benzodiazepine ring-expansion routes. • Ships ambient; store at 2-8°C protected from light.

Molecular Formula C15H10Cl2N2O
Molecular Weight 305.2 g/mol
CAS No. 5958-24-7
Cat. No. B144151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
CAS5958-24-7
Synonyms2-(Chloromethyl)-6-chloro-4-phenylquinazoline 3-Oxide;  2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-Oxide;  6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide
Molecular FormulaC15H10Cl2N2O
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CCl)[O-]
InChIInChI=1S/C15H10Cl2N2O/c16-9-14-18-13-7-6-11(17)8-12(13)15(19(14)20)10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyKFDNKXWSTFABQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide (CAS 5958-24-7): Procurement-Relevant Identity and Characterization Data


6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide (CAS 5958-24-7) is a quinazoline N3-oxide derivative with the molecular formula C15H10Cl2N2O and a molecular weight of 305.16 g/mol [1]. The compound exhibits a reported melting point of 109-112 °C [2]. It is officially designated as Chlordiazepoxide EP Impurity B under the European Pharmacopoeia (EP) monograph [3]. This compound serves as a key intermediate in the synthesis of the psychotherapeutic agents chlordiazepoxide and diazepam, specifically in the preparation of 6-chloro-2-chloromethyl-4-phenylquinazoline [4].

Why 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide Cannot Be Interchanged with Other Quinazoline Analogs


In-class quinazoline compounds cannot be substituted without validation because subtle structural variations significantly alter physicochemical properties and biological interactions. The specific combination of a 3-oxide moiety, a 2-chloromethyl group, and a 6-chloro substitution pattern on the 4-phenylquinazoline scaffold determines this compound's unique reactivity, metabolic stability, and biological activity profile. For instance, the chloromethyl group at the 2-position serves as a critical reactive handle for further derivatization in benzodiazepine synthesis [1]. Additionally, the N3-oxide functionality imparts distinct electronic properties that influence both chemical reactivity and biological target engagement compared to non-oxidized quinazolines [2]. Therefore, selecting a specific quinazoline derivative requires a precise match between the compound's structural features and the intended application—whether as a synthetic intermediate, an analytical reference standard, or a pharmacological probe.

Quantitative Differentiation of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide (CAS 5958-24-7) vs. Closest Analogs


CYP2B6 Inhibition Potency of 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide

6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide exhibits differential inhibition potency across human CYP isoforms, with the strongest activity observed against CYP2B6. This differential inhibition profile is quantifiable and provides a basis for selecting this compound over other quinazoline derivatives when studying CYP2B6-mediated metabolism or potential drug-drug interactions [1].

CYP inhibition drug metabolism hepatic microsomes

EP-Designated Impurity: Unmatched Suitability as an Analytical Reference Standard

6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide is uniquely defined as Chlordiazepoxide EP Impurity B under the European Pharmacopoeia (EP) monograph [1]. This official designation distinguishes it from non-EP impurities or uncharacterized synthetic intermediates, ensuring its suitability for method validation and quality control (QC) applications in the analysis of chlordiazepoxide and its formulations [2].

pharmaceutical analysis impurity profiling reference standards

Physical State and Storage Stability: Differentiating 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide from Its HCl Salt

6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide (CAS 5958-24-7) exists as a light yellow solid with a reported melting point of 109-112 °C and requires storage at refrigerated temperatures (2-8 °C) [1][2]. In contrast, its hydrochloride salt form (CAS 62299-17-6, molecular formula C15H11Cl3N2O, molecular weight 341.62 g/mol) may exhibit different stability and solubility characteristics . This distinction is critical for experimental design where the free base versus salt form can impact solubility in organic solvents, reactivity in synthetic transformations, and long-term storage behavior.

formulation stability storage

Synthetic Utility as a Benzodiazepine Intermediate vs. Non-Chloromethyl Quinazolines

The presence of the 2-chloromethyl group in 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide confers unique reactivity that is essential for its role as a key intermediate in the synthesis of chlordiazepoxide and diazepam [1]. This contrasts with other 4-phenylquinazoline analogs lacking this functional group, such as 6-chloro-4-phenylquinazoline (CAS 4015-28-5, MW 240.69 g/mol), which do not possess the electrophilic chloromethyl handle required for the subsequent ring-expansion reactions to form the benzodiazepine core [2].

synthetic intermediate benzodiazepine drug synthesis

Purity and Quality Assurance: ISO 17034 Certified Reference Material vs. Research-Grade Chemicals

When procured from certified vendors, 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide can be supplied as an ISO 17034-certified reference material with a purity of >95% and comprehensive analytical documentation, including NMR, MS, HPLC, GC, IR, and UV characterization data [1]. This level of characterization and certification is a critical differentiator from research-grade or non-certified supplies of the same compound, which may lack full traceability and documentation required for regulatory submissions.

quality control reference standards ISO 17034

Procurement-Driven Application Scenarios for 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide


Pharmaceutical Quality Control: Impurity Profiling of Chlordiazepoxide Drug Substance and Product

As the EP-designated Chlordiazepoxide Impurity B, this compound is the mandatory reference standard for developing and validating HPLC/GC methods to quantify this specific impurity in chlordiazepoxide active pharmaceutical ingredient (API) and finished dosage forms [1]. Its use is essential for meeting ICH Q3A/Q3B guidelines and for ANDA submissions requiring impurity profiling [2].

Medicinal Chemistry: Synthesis of Benzodiazepine Derivatives

This compound serves as a critical synthetic intermediate for the preparation of chlordiazepoxide, diazepam, and potentially other 1,4-benzodiazepine analogs [1]. The 2-chloromethyl group provides an electrophilic handle for ring-expansion reactions that are not possible with simpler 4-phenylquinazoline analogs, making it an irreplaceable building block in this synthetic route [2].

Drug Metabolism and Pharmacokinetics (DMPK): CYP2B6 Inhibition Studies

With a demonstrated IC50 of 3,000 nM against CYP2B6, this compound exhibits 5-fold selectivity over CYP2E1 and 13-fold selectivity over CYP3A4 [1]. This quantifiable, albeit modest, selectivity may be exploited in DMPK studies to probe CYP2B6-mediated metabolism or to assess potential drug-drug interaction liabilities of lead compounds, particularly where selective CYP2B6 probes are limited.

Academic and Industrial Chemical Research: Reactivity of N-Oxide Heterocycles

Quinazoline 3-oxides are valuable intermediates for synthesizing a range of biologically active molecules [1]. The presence of the 3-oxide moiety in this compound, combined with the reactive chloromethyl group, provides a unique chemical handle for exploring N-oxide chemistry, including rearrangements and deoxygenation reactions. This makes it a valuable tool for organic chemists studying novel transformations or synthesizing diverse quinazoline libraries.

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